

Advanced Characterization and Reactivity of ϵ -Caprolactam: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 6,7-Dihydro-1H-azepin-2(5H)-one

CAS No.: 2228-79-7

Cat. No.: B1348781

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Executive Summary

ϵ -Caprolactam ($C_6H_{11}NO$) is widely recognized as the monomer for Nylon-6, yet its utility extends significantly beyond bulk polymer manufacturing. For the research and pharmaceutical scientist, caprolactam represents a unique 7-membered cyclic amide offering distinct solvating power, complexation capabilities, and a reactive scaffold for macromolecular synthesis.

This guide moves beyond basic datasheet parameters to explore the causality of its behavior: why the 7-membered ring stability dictates its polymerization thermodynamics, how its hygroscopicity interferes with anionic catalysis, and how to rigorously purify it for sensitive applications.

Molecular Architecture & Physicochemical Profile

Structural Dynamics

Unlike smaller lactams (like γ -butyrolactam) which are highly strained, or larger lactams which are entropically loose, ϵ -caprolactam exists in a "Goldilocks" zone of ring strain. The 7-membered ring adopts a chair-like conformation to minimize transannular interactions.

- Key Insight: The amide group is essentially planar due to resonance (). This resonance imparts significant stability (

85 kJ/mol), making the ring resistant to hydrolysis under neutral conditions but susceptible to attack by strong nucleophiles or acids/bases.

Thermodynamic & Physical Data

The following data aggregates standard values essential for experimental design.

Property	Value	Experimental Implication
Molecular Weight	113.16 g/mol	Stoichiometric calculations for ROP.
Melting Point	69.2 °C	Easily handled as a liquid in standard heated baths.
Boiling Point	270.8 °C	High BP allows high-temp reactions without pressure vessels.
Density (melt)	1.02 g/cm ³ (@ 77°C)	Phase separation behavior in aqueous extractions.
Dipole Moment	3.88 D	High polarity; excellent solvent for polar/ionic species.
Hygroscopicity	High	Critical: Absorbs atmospheric moisture rapidly, poisoning anionic catalysts.
LogP	-0.19	Amphiphilic character; soluble in water and many organic solvents.

Chemical Reactivity & Mechanisms

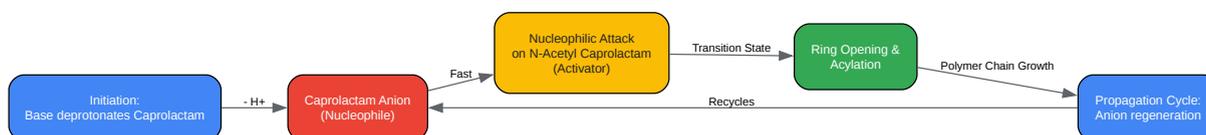
Ring-Opening Polymerization (ROP)

The transformation of caprolactam to Nylon-6 (polycaprolactam) is the defining reaction of this molecule.

- Thermodynamic Driver: Unlike highly strained rings (3-4 members), the enthalpy of polymerization () for caprolactam is relatively low (kJ/mol). The reaction is driven by a delicate balance where the exothermicity overcomes the decrease in entropy.
- Mechanism Selection:
 - Hydrolytic: Slow, requires high pressure/temp. (Industrial standard).
 - Anionic: Fast, low temp (<150°C), highly sensitive to impurities. (Research standard).

Diagram 1: Anionic Ring-Opening Polymerization Mechanism

The following diagram illustrates the "Activated Monomer" mechanism, which is faster than standard nucleophilic attack.



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Caption: The "Activated Monomer" mechanism where the caprolactam anion attacks an N-acylated chain end.

Hydrolysis & Equilibrium

In aqueous media, caprolactam exists in equilibrium with ϵ -aminocaproic acid.

- Relevance: In drug development, if caprolactam is used as a raw material, residual water will generate linear amino acids, potentially altering pH or reacting with electrophilic drug payloads.

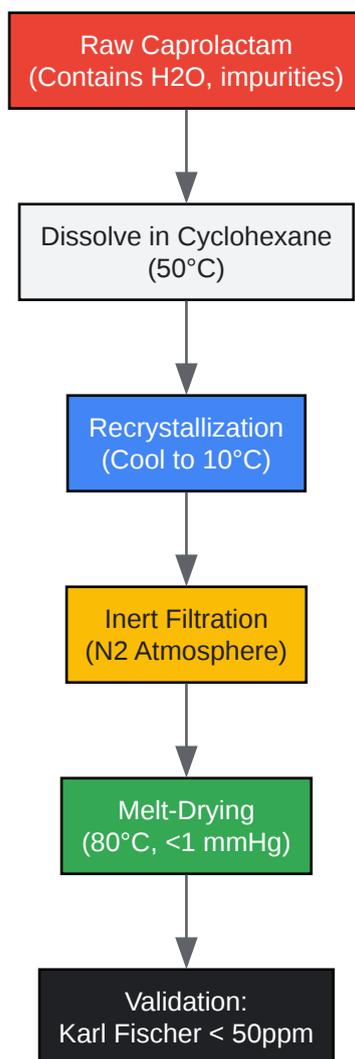
Experimental Protocol: High-Purity Refinement

Objective: Prepare "Anionic Grade" ϵ -Caprolactam (<50 ppm water). Context: Commercial caprolactam often contains trace water and volatile bases that inhibit anionic polymerization or interfere with stoichiometric drug conjugation.

Methodology

- Dissolution: Dissolve commercial caprolactam in cyclohexane or benzene (Note: Benzene is toxic; cyclohexane is preferred) at 50°C.
- Recrystallization: Cool slowly to 10°C. Caprolactam crystallizes out while impurities remain in the mother liquor.
- Filtration: Filter under an inert atmosphere (Nitrogen/Argon) to prevent moisture re-absorption.
- Melt-Drying (The "Self-Validating" Step):
 - Place crystals in a round-bottom flask connected to a vacuum line.
 - Heat to 80°C (above MP).
 - Apply vacuum (<1 mmHg) for 2 hours.
 - Validation: The bubbling must cease entirely. Any bubbling indicates remaining volatiles/water.
- Storage: Store in a desiccator under Argon.

Diagram 2: Purification Workflow



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Caption: Step-by-step purification workflow to achieve polymerization-grade monomer.

Pharmaceutical & Biomedical Applications

While Nylon-6 is a dominant industrial polymer, caprolactam derivatives play niche roles in life sciences:

- **Lysine Synthesis Precursor:** Historically, caprolactam has been used as a starting material for the synthesis of L-Lysine via enzymatic hydrolysis and racemization processes [1].
- **Permeation Enhancers:** Cyclic amides, including caprolactam and its analogues (e.g., Azone), have been investigated for transdermal drug delivery. They disrupt the stratum

corneum lipid structure, increasing permeability for polar drugs [2].

- Macromolecular Prodrugs: Poly(caprolactam) is generally non-biodegradable and thus not used for implantable bio-resorbable devices (unlike Polycaprolactone). However, N-vinyl caprolactam is used to create temperature-responsive hydrogels for controlled drug release.

Safety & Toxicology (SDS Summary)

Signal Word: WARNING

- Acute Toxicity: Harmful if swallowed or inhaled (Category 4).
- Irritation: Causes serious eye irritation (Category 2A) and skin irritation.
- Exposure Limits: ACGIH TWA 5 mg/m³ (inhalable fraction and vapor).
- Handling: Always handle in a fume hood. Use nitrile gloves.

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- To cite this document: BenchChem. [\[Advanced Characterization and Reactivity of ε-Caprolactam: A Technical Guide\]](#). BenchChem, [2026]. [\[Online PDF\]](#). Available at: [\[https://www.benchchem.com/product/b1348781#caprolactam-physical-and-chemical-properties\]](https://www.benchchem.com/product/b1348781#caprolactam-physical-and-chemical-properties)

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